1,3-dimethyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-1H-pyrazole-5-carboxamide
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Description
1,3-dimethyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C19H21N5O and its molecular weight is 335.411. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1,3-Dimethyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-1H-pyrazole-5-carboxamide is a compound of significant interest due to its potential biological activity. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic potential.
Chemical Structure
The compound's structure can be represented as follows:
- Molecular Formula : C17H21N5O3
- Molecular Weight : 375.4 g/mol
Biological Activity Overview
The biological activity of this compound is primarily linked to its interactions with various biological targets, including enzymes and receptors involved in critical physiological processes.
1. Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of pyrazole compounds exhibit significant inhibitory effects on carbonic anhydrases (CAs), particularly isoforms IX and XII, which are implicated in tumor growth and metastasis. The compound demonstrated KIs in the nanomolar range against these targets, suggesting strong potential for anticancer applications .
2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Studies have shown that pyrazole derivatives can inhibit various bacterial strains and exhibit antifungal properties. The mechanism often involves disruption of microbial metabolic pathways .
3. Anti-inflammatory Effects
In vitro studies suggest that this compound may possess anti-inflammatory properties by inhibiting key inflammatory mediators. This activity is crucial for developing treatments for chronic inflammatory diseases.
The mechanisms through which this compound exerts its effects include:
- Enzyme Inhibition : The compound acts as an inhibitor of carbonic anhydrases, which play a role in pH regulation and fluid balance in tissues.
- Receptor Modulation : It may interact with various receptors involved in cell signaling pathways that regulate cell proliferation and survival.
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound:
- Study on Anticancer Activity : A study assessed the effectiveness of pyrazole derivatives against CA IX and XII in vitro. Results indicated that certain modifications to the pyrazole structure enhanced inhibitory potency significantly .
- Antimicrobial Activity Assessment : A series of experiments tested the compound against Gram-positive and Gram-negative bacteria. Results showed a marked reduction in bacterial growth at low micromolar concentrations .
- Inflammation Model : In a murine model of inflammation, treatment with the compound resulted in reduced levels of pro-inflammatory cytokines and improved clinical scores compared to control groups.
Data Summary Table
Properties
IUPAC Name |
2,5-dimethyl-N-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O/c1-13-11-17(23(2)22-13)19(25)21-15-8-4-3-7-14(15)16-12-24-10-6-5-9-18(24)20-16/h3-4,7-8,11-12H,5-6,9-10H2,1-2H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDFDDJUFQBOVNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)NC2=CC=CC=C2C3=CN4CCCCC4=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.